molecular formula C8H5F4NO2 B2645429 2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid CAS No. 2248334-76-9

2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid

Cat. No.: B2645429
CAS No.: 2248334-76-9
M. Wt: 223.127
InChI Key: VVGMOJLMTJKSSZ-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves difluoromethylation processes. One common method includes the reaction of 2-pyridyl derivatives with difluorocarbene reagents under controlled conditions . The reaction conditions often require the use of metal catalysts such as copper or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using cost-effective and scalable reagents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity. This property is particularly valuable in drug design, where the compound can be tailored to target specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific interaction with biological targets .

Properties

IUPAC Name

2-[5-(difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-6(10)4-1-2-5(13-3-4)8(11,12)7(14)15/h1-3,6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGMOJLMTJKSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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